Bacilysin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

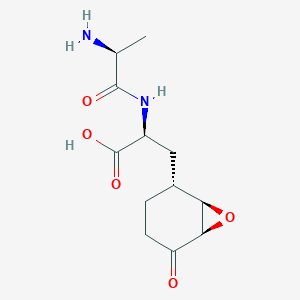

Bacilysin is chemically characterized as L-alanine-[2,3-epoxycyclohexano-4]-L-alanine, with a molecular formula of C₁₂H₁₈N₂O₅ and a molecular mass of 270.28 g/mol . It was first identified in 1946 and initially named bacillin. Bacilysin consists of an L-alanine residue at the N-terminus and L-anticapsin, a non-proteinogenic amino acid, at the C-terminus. The presence of L-anticapsin is crucial for its antimicrobial activity against various bacteria and fungi .

Bacilysin undergoes hydrolysis to release L-anticapsin and L-alanine, which are necessary for its antimicrobial function. The hydrolysis is facilitated by an intracellular peptidase that activates bacilysin within microbial cells . The primary reaction involves the inhibition of glucosamine 6-phosphate synthase, an enzyme critical for peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell lysis, as the integrity of the cell wall is compromised .

Bacilysin exhibits potent antimicrobial properties, particularly against Gram-positive and some Gram-negative bacteria. It has been shown to effectively inhibit pathogens such as Staphylococcus aureus and Escherichia coli by disrupting their cell wall synthesis . Additionally, bacilysin has demonstrated antifungal activity by targeting similar biosynthetic pathways in fungi like Candida albicans .

The biosynthesis of bacilysin is regulated by the bac operon (bacABCDE), which encodes the enzymes required for its production. Key enzymes involved include BacA, BacB, and BacG, which facilitate the conversion of precursor molecules into bacilysin . Environmental factors such as nutrient availability can influence its production; for instance, iron levels have been shown to affect both growth and bacilysin synthesis in Bacillus subtilis .

Due to its antimicrobial properties, bacilysin has potential applications in agriculture as a biopesticide and in medicine as a therapeutic agent against bacterial infections. Its ability to disrupt microbial cell wall synthesis makes it a candidate for developing new antibiotics or antifungal treatments .

Research has highlighted the interaction between bacilysin and glucosamine 6-phosphate synthase. Molecular simulations indicate that bacilysin is more readily transported into microbial cells compared to its hydrolyzed form, L-anticapsin. The latter forms a covalent bond with cysteine residues in the target enzyme, effectively inhibiting its activity . These interactions underscore the potential for designing novel antifungal agents based on bacilysin's mechanism of action.

Several compounds share structural or functional similarities with bacilysin. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Bacilysin | Dipeptide | Antimicrobial | Hydrolyzed to release active L-anticapsin |

| Gramicidin | Cyclic peptide | Antibacterial | Forms ion channels in bacterial membranes |

| Penicillin | Beta-lactam | Antibacterial | Inhibits transpeptidation in peptidoglycan synthesis |

| Vancomycin | Glycopeptide | Antibacterial | Binds to D-alanyl-D-alanine terminus of peptidoglycan precursors |

Bacilysin's unique mechanism involving hydrolysis into L-anticapsin distinguishes it from other antibiotics that typically act through direct inhibition or disruption of cell wall synthesis without requiring modification within the target organism.

Organization and Function of the bacABCDEywfG Operon

The bacilysin biosynthetic machinery is encoded by the bacABCDEywfG operon, formerly designated as ywfBCDEFG, along with the adjacent ywfH monocistronic gene [3]. This genetic organization represents a tightly coordinated system where seven genes work in concert to produce the dipeptide antibiotic bacilysin [1] [4].

The operon consists of seven genes arranged in the following order: bacA, bacB, bacC, bacD, bacE, ywfG, and ywfH. The genes bacABC are specifically responsible for anticapsin biosynthesis, while bacD participates in the ligation of anticapsin to alanine, and bacE functions in self-defense against bacilysin toxicity [3] [5]. The ywfG and ywfH genes, also essential components of the biosynthetic machinery, encode enzymes necessary for prephenate dehydratase and aminotransferase synthesis, serving as integral components of the anticapsin manufacturing process from the aromatic amino acid precursor prephenate [3].

The genetic organization demonstrates remarkable conservation across Bacillus species. In silico genome analysis of various Bacillus species including Bacillus amyloliquefaciens, Bacillus velezensis, Bacillus pumilus, and Bacillus subtilis revealed that the bacilysin gene cluster is present in all species except Bacillus licheniformis [1] [6]. Phylogenetic analyses demonstrated that the bacilysin gene cluster sequence shows more than 80 percent identity within each species of the Bacillus subtilis group [6].

The operon structure exhibits sophisticated regulatory control mechanisms. Expression of the bacABCDEywfG operon is subject to cell density-dependent transition state induction, with basal expression levels and transition state induction being directly ComA dependent [7]. Three Phr peptides - PhrC, PhrF, and PhrK - are required for full-level expression of ComA-dependent bac operon expression, with PhrC playing the most important role in stimulating bac expression through a RapC-independent manner [7]. Additionally, Spo0A serves as another positive regulator that participates in transition state induction of the bac operon both directly by interacting with the bac promoter and indirectly by repressing abrB expression [7].

| Gene | Alternative Name | Protein Size (AA) | Primary Function | Essential for Bacilysin |

|---|---|---|---|---|

| bacA | ywfB | 291 | Anticapsin biosynthesis | Yes |

| bacB | ywfC | 308 | Anticapsin biosynthesis | Yes |

| bacC | ywfD | 262 | Anticapsin biosynthesis | Yes |

| bacD | ywfE | 393 | Dipeptide ligation | Yes |

| bacE | ywfF | 262 | Self-resistance | No |

| ywfG | bacG | 428 | Anticapsin biosynthesis | Yes |

| ywfH | bacF | 254 | Anticapsin biosynthesis | Yes |

Non-Ribosomal Peptide Synthesis Pathway: Key Enzymatic Steps

The bacilysin biosynthetic pathway represents a unique example of non-ribosomal peptide synthesis that deviates from the classical multienzyme thiotemplate mechanism typically observed in bacterial secondary metabolite production [8] [9]. Unlike conventional non-ribosomal peptide synthetases that utilize large multimodular enzyme complexes, bacilysin biosynthesis employs a series of discrete enzymes working in sequence to assemble the final dipeptide product [1] [2].

The pathway begins with the diversion of prephenate from normal aromatic amino acid biosynthesis and proceeds through a series of carefully orchestrated enzymatic transformations. The non-ribosomal nature of this synthesis is evidenced by the incorporation of the non-proteinogenic amino acid anticapsin, which contains unique structural features including an epoxycyclohexanone moiety that serves as the reactive warhead of the antibiotic [10].

The enzymatic cascade involves seven distinct enzymes, each catalyzing specific chemical transformations that progressively modify the prephenate substrate. This process demonstrates remarkable stereospecificity and regioselective control, ensuring the production of the biologically active form of bacilysin [11] [10].

| Enzyme | Gene | Function | Substrate | Product | Cofactor |

|---|---|---|---|---|---|

| BacA | bacA | Prephenate decarboxylase (non-aromatizing) | Prephenate | 3Z-exo-H2HPP | None |

| BacB | bacB | Isomerase/oxidase | 3Z-exo-H2HPP | 3E-exo-H2HPP | Metal ion (Cu2+ or Fe2+) |

| YwfH | ywfH | Short-chain reductase | 3E-exo-H2HPP | H4HPP | NADH |

| BacG (YwfG) | ywfG | Transaminase | H4HPP | H4Tyr | PLP |

| BacF | bacF | Transaminase (stereospecific) | Epoxy-4S-H4HPP | L-dihydroanticapsin | PLP |

| BacC | bacC | NAD+-dependent oxidoreductase | L-dihydroanticapsin | L-anticapsin | NAD+ |

| BacD | bacD | L-amino acid ligase | L-anticapsin + L-alanine | Bacilysin | ATP, Mg2+ |

Prephenate Conversion via BacA and BacB Catalysis

The initial steps of bacilysin biosynthesis involve the remarkable transformation of prephenate through the sequential action of BacA and BacB enzymes, representing a unique biochemical strategy that diverges from conventional aromatic amino acid metabolism [12] [11].

BacA functions as an unprecedented non-aromatizing prephenate decarboxylase that catalyzes the decarboxylation of prephenate without the typical aromatization of the cyclohexadienol ring [12] [11]. This enzyme exhibits extraordinary regiospecificity, acting exclusively on the pro-R double bond of prephenate while leaving the pro-S double bond intact [13]. The mechanism involves decarboxylation at C-4 with simultaneous protonation at C-6 or C-6' to yield endocyclic 1,3-diene dihydro-4-hydroxyphenylpyruvate (en-H2HPP) [11]. Isotopic labeling studies in deuterium oxide demonstrate that BacA incorporates deuterium specifically at the C-8 position, confirming the stereochemical outcome of the protonation reaction [11] [10].

The kinetic characterization of BacA reveals a kcat of 190 min-1 with a Km of 70 μM for prephenate, indicating high catalytic efficiency for this transformation [11]. The enzyme operates through a cofactor-independent mechanism, with the conversion proceeding via a concerted pericyclic reaction where the C-4 carboxylate becomes protonated and simultaneously donates a proton to C-6 as carbon dioxide is evolved [12]. Presumably, prephenate is oriented in the active site of BacA to allow an active site acid to deliver a proton to C-8 as the C-4 carboxylate bond breaks [11].

BacB catalyzes the subsequent allylic isomerization of the BacA product, converting the endocyclic 3Z-exo-H2HPP to the exocyclic 3E-exo-H2HPP regioisomer [2] [14]. This transformation involves moving the double bond into conjugation with the 2-ketone, generating a conjugated dienone with a characteristic 295 nm chromophore [11] [14]. The enzyme generates a mixture of E- and Z-geometric isomers in a 3:1 ratio, indicating some rerouting of flux through dienolate geometric isomers [13]. BacB has been characterized as a bi-cupin enzyme containing two putative active sites, each with a bound metal ion, with the C-terminal domain containing bound phenylpyruvic acid [14].

Real-time nuclear magnetic resonance studies of the BacB reaction demonstrate the enzyme's ability to rapidly convert the substrate, with the rate of product formation under co-incubation conditions with BacA being roughly equivalent to the rate of substrate formation when only BacA is present [11]. This suggests that BacB catalyzes a very rapid isomerization with a reported kcat of 1471 min-1 [2].

Epoxide Formation and Oxidative Modifications by BacG

The epoxide formation in bacilysin biosynthesis represents one of the most intriguing aspects of the pathway, as recent research has revealed that the epoxide group is installed earlier in the biosynthetic process than originally hypothesized [2] [15]. The timing and mechanism of epoxide introduction have been elucidated through careful biochemical studies using deletion mutants and isotopic feeding experiments [15].

BacG, also known as YwfH, functions as a short-chain reductase that catalyzes the conjugate reduction of the BacB product using nicotinamide adenine dinucleotide (NADH) as the hydride source [16] [17]. The enzyme adds a pro-S hydride equivalent specifically to the C-4 position of the conjugated exocyclic double bond, yielding tetrahydrohydroxyphenylpyruvate (H4HPP) [10]. Deuterium labeling experiments conducted in deuterium oxide demonstrate that BacG incorporates deuterium at the C-4 position from NADH, confirming the stereochemical outcome of the reduction reaction [10].

The introduction of the epoxide moiety occurs prior to the final oxidation and ligation steps of the pathway. Studies using Bacillus subtilis deletion mutants have shown that dihydroanticapsin and dihydrobacilysin accumulate in extracts of a ΔbacC strain, and these compounds are processed to anticapsin and then bacilysin upon addition of BacC and BacD, respectively [2] [15]. These results suggest that the epoxide group in bacilysin is installed in an earlier step of bacilysin biosynthesis, specifically during the action of BacG or subsequent enzymes in the pathway [15].

The epoxide formation mechanism involves the substrate epoxy-3E-H2HPP being converted to epoxy-4S-H4HPP by the action of BacG [1]. Previous studies have shown that the introduction of an epoxy moiety is required for the enzymatic activity of subsequent enzymes in the pathway, particularly BacF [1]. This epoxide functionality is crucial for the biological activity of the final bacilysin product, as it serves as the reactive electrophilic warhead that covalently modifies target enzymes in susceptible microorganisms [10].

Dipeptide Ligation via BacD Amino Acid Ligase

The final step in bacilysin biosynthesis involves the formation of the dipeptide bond between L-alanine and L-anticapsin, catalyzed by the BacD amino acid ligase [18] [19]. This enzyme represents a unique member of the ATP-grasp superfamily and exhibits distinct structural and functional characteristics compared to its well-studied phylogenetic relative, D-alanine:D-alanine ligase [19].

BacD functions as an ATP-dependent dipeptide ligase that synthesizes L-alanyl-L-anticapsin through a three-step mechanism [19]. The reaction proceeds first through phosphorylation of the N-terminal alanine, followed by nucleophilic attack of the amino group in the C-terminal anticapsin on the carbonyl carbon in the acylphosphate intermediate, and finally release of the phosphate group from the tetrahedral intermediate [19]. The enzyme requires ATP and magnesium ions as cofactors, with two magnesium ions binding in a manner similar to that observed in D-alanine:D-alanine ligase [19].

Kinetic characterization of BacD reveals a Km of 2100 μM for L-alanine and 6900 μM for L-phenylalanine (used as a surrogate for L-anticapsin in biochemical studies), with a kcat of 0.8 min-1 [19]. These relatively high Km values may reflect the use of non-physiological substrates in the assay, as the most likely physiological substrates are L-alanine and L-anticapsin [19]. The enzyme exhibits low substrate specificity in vitro, capable of ligating various L-amino acids, though it shows preference for smaller uncharged residues at the N-terminus and uncharged bulky residues at the C-terminus [19].

Crystal structure analysis of BacD in complex with adenosine diphosphate and an intermediate analog reveals that the dipeptide orientation is reversed compared to D-alanine:D-alanine ligase, with the entrance to the amino acid binding cavity differing in position [19]. The amino acid binding cavity is formed by six loops, and the surrounding environment is predominantly hydrophobic, suitable for accommodating the substrates [19]. Enzymatic characterization of point mutants Y265F and S185A demonstrates that these conserved residues are not catalytic residues, at least in reactions where L-phenylalanine is used as a substrate [19].

The BacD-catalyzed reaction represents the ultimate step of bacilysin biosynthesis, occurring after BacC oxidation of the C7-hydroxyl group in dihydroanticapsin [15]. Biochemical studies using crude extracts from deletion mutants demonstrate that BacD can readily ligate dihydroanticapsin with L-alanine to yield dihydrobacilysin, and simultaneous exposure to both BacC and BacD results in the efficient conversion of dihydroanticapsin to mature bacilysin [15].

Precursor Synthesis: Chorismate-Derived Anticapsin Biosynthesis

The biosynthesis of anticapsin begins with chorismate, the terminal product of the shikimate pathway, which serves as the universal precursor for aromatic amino acid biosynthesis in microorganisms [20]. Chorismate undergoes a 3,3-sigmatropic rearrangement catalyzed by chorismate mutase to yield prephenate, which then becomes the immediate substrate for the bacilysin biosynthetic pathway [20] [10].

The shikimate pathway represents the metabolic gateway to aromatic compound diversity, and chorismate serves as a critical branchpoint metabolite that can be directed toward various biosynthetic fates [20]. In the context of bacilysin biosynthesis, the conversion of chorismate to prephenate represents the committed step that diverts carbon flux away from primary aromatic amino acid metabolism toward secondary metabolite production [10].

Isotopic labeling studies using 1,5,8-[13C]-chorismate generated from bacterial fermentation of 5-[13C]-glucose have provided detailed insights into the stereochemical transformations that occur during anticapsin biosynthesis [13]. The chorismate-derived prephenate (2,4,6-[13C]-prephenate) undergoes the tandem action of BacA and BacB to yield 2,4,8-[13C]-7R-ex-H2HPP, demonstrating that BacA specifically isomerizes only the pro-R double bond in prephenate while preserving the carbon skeleton integrity throughout the transformation [13].

The precursor synthesis pathway demonstrates remarkable efficiency in directing chorismate-derived carbon toward anticapsin production. The pathway involves no net loss of carbon atoms from the original chorismate structure, with all transformations involving rearrangements, reductions, and functional group modifications that preserve the six-carbon cyclohexane ring system that becomes the foundation of the anticapsin warhead [10].

The integration of anticapsin biosynthesis with primary metabolism through the chorismate branchpoint provides Bacillus species with a mechanism to produce antimicrobial compounds while maintaining essential aromatic amino acid biosynthesis. This metabolic organization allows for the regulated production of bacilysin in response to environmental conditions and growth phase transitions, ensuring that antibiotic production occurs when it provides maximum competitive advantage [7].

| Enzyme | Mechanism Type | Stereochemistry | Deuterium Incorporation | Critical Residues |

|---|---|---|---|---|

| BacA | Non-aromatizing decarboxylation | Regiospecific (pro-R double bond) | C8 position | Active site acid (proton donor) |

| BacB | Allylic isomerization | E/Z geometric isomerization (3:1 ratio) | C9 position from solvent | Metal binding site |

| BacG/YwfH | Conjugate reduction | Pro-S hydride addition at C4 | C4 position from NADH | NADH binding domain |

| BacF/YwfG | Transamination | Stereospecific (S-configuration) | None reported | Tyr209, Tyr325 (stereospecificity) |

| BacC | Oxidation | C7-hydroxyl oxidation | None reported | NAD+ binding domain |

| BacD | Dipeptide ligation | Peptide bond formation | None reported | Y265F, S185A (non-catalytic) |

Transition-State Regulators: CodY, AbrB and ScoC Repression Mechanisms

The bac operon (bacA-E D E F G) is repressed during exponential growth by three transition-state regulators that act in parallel:

- CodY senses intracellular guanosine triphosphate and branched-chain amino acids. Binding of guanosine triphosphate (≈2 mM in fast-growing cells) converts CodY into a high-affinity repressor that occupies an overlapping CodY/ScoC site in the bac promoter; guanosine triphosphate depletion or decoyinine-mediated inhibition of guanine nucleotide synthesis abolishes repression and lifts the stringent block on bacilysin synthesis [1] [2].

- AbrB binds an adenosine- and thymidine-rich region immediately upstream of the −35 element. Although AbrB alone lowers basal transcription, it acts additively with CodY, and derepression requires loss of both regulators [3] [4].

- ScoC (also termed Hpr) binds two AT-rich motifs centred at −50 and −12 and is the third, most recently identified, layer of repression. Deletion or spontaneous mutation of scoC triples bac promoter activity; simultaneous removal of scoC, abrB and codY yields stepwise additive derepression (Table 1) [5] [6].

Table 1 Effect of transition-state regulators on bac promoter activity (β-galactosidase reporter, 12 h, S7N medium)

| Genetic background | β-Gal activity (units · OD₆₅₀⁻¹ ± SD) | Fold vs. wild type |

|---|---|---|

| Wild type | 16 ± 1 | – |

| ΔscoC | 41 ± 3.8 | 2.6 |

| ΔscoC ΔabrB | 52 ± 3.7 | 3.3 |

| ΔscoC ΔcodY | 61 ± 3.8 | 3.8 |

| ΔscoC ΔabrB ΔcodY | 87 ± 7.1 | 5.4 |

Data from Inaoka et al., 2009 [5].

Collectively, CodY provides nutrient-sensing repression, AbrB responds to transition state signals, and ScoC fine-tunes output; their additive removal converts Bacillus subtilis into a bacilysin overproducer.

Quorum Sensing and Cell-Density-Dependent Induction via the ComA–Phr System

Entry into late exponential phase activates the membrane kinase ComP, which phosphorylates the response regulator ComA. ComA binds an imperfect palindrome (TGTGAA-N₄-TTTCAC) 70 bp upstream of the bac transcription start site and is essential for both basal and transition-state induction [4]. Three processed oligopeptides—PhrC (competence-and-sporulation factor), PhrF and PhrK—accumulate extracellularly as cell density rises. After import they antagonise their cognate Rap phosphatases, prolonging ComA phosphorylation. A triple deletion of phrC phrF phrK reduces bac promoter activity to ≈15% of wild-type levels, whereas PhrC alone restores ≈70% expression, identifying PhrC as the principal quorum-sensing stimulant [4] [7]. Thus, cell-density signalling secures a coordinated community-wide pulse of bacilysin synthesis once stationary phase approaches.

Cross-Regulation with Sporulation Pathways: Spo0A Phosphorelay Interactions

The master sporulation regulator Stage-Zero Sporulation Protein A (Spo0A) integrates multiple kinases via a phosphorelay. Phosphorylated Spo0A activates the bac operon directly through a weak consensus binding site overlapping the −35 region and indirectly by repressing abrB transcription, thereby removing AbrB-mediated inhibition [4]. In rich medium Spo0A~P is scarce because CodY and ScoC inhibit phosphorelay genes; guanine nucleotide depletion (stringent response) or decoyinine treatment lowers CodY activity, raises Spo0A~P and simultaneously derepresses the bac operon [2] [8]. Consequently, bacilysin synthesis and early sporulation share a regulatory node that couples antibiotic production to developmental commitment.

Environmental Modulators: Nutrient Limitation and Carbon Source Effects

Nutrient limitation

- Starvation-induced guanosine tetraphosphate / guanosine pentaphosphate accumulation reduces cellular guanosine triphosphate, inactivating CodY and lifting repression. Forced guanosine triphosphate depletion with decoyinine yields a 2.5-fold increase in bacilysin titres and derepresses dpp-lacZ reporters within 8 min [9] [2].

- A relA null mutant (unable to synthesise guanosine tetraphosphate / guanosine pentaphosphate) still responds to decoyinine, confirming that guanosine triphosphate, not guanosine tetraphosphate / guanosine pentaphosphate, is the direct CodY effector [2].

Carbon source quality – early work with Bacillus subtilis 168 showed that glucose or sucrose supports maximal, growth-associated bacilysin production, whereas non-preferred sugars delay or lower titres (Table 2) [10] [11].

Table 2 Representative environmental effects on bacilysin formation

| Condition | Relative titre or response | Mechanistic link | Source |

|---|---|---|---|

| Decoyinine 500 µg · mL⁻¹ | 2.5 × increase in bacilysin; rapid reporter induction | Inhibits guanosine monophosphate synthetase, lowers guanosine triphosphate, inactivates CodY | Inaoka et al., 2003 [9] |

| Glucose 1% | Full titres, no catabolite repression | Catabolite control protein A-dependent activation overrides CodY repression | Haldenwang, 1995; Singh et al., 2008 [12] [13] |

| Maltose, xylose or ribose 1% | Delayed onset, lower specific titres | Slower growth, prolonged CodY activity | Karatas et al., 1991 [10] |

| Ammonium salts as sole nitrogen | Poor production | Maintain high guanosine triphosphate; repress via CodY | Karatas et al., 1991 [10] |

| Aspartate vs. glutamate nitrogen | Slightly higher titres in aspartate medium | Enhanced Spo0A~P and CodY antagonism | Karatas et al., 1991 [10] |

Environmental cues therefore modulate bacilysin mainly by altering guanosine triphosphate pools (nutrient limitation) or by intersecting with carbon-catabolite and sporulation regulators (carbon or nitrogen source quality).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Wu J, Xu G, Jin Y, Sun C, Zhou L, Lin G, Xu R, Wei L, Fei H, Wang D, Chen J, Lv Z, Liu K. Isolation and characterization of Bacillus sp. GFP-2, a novel Bacillus strain with antimicrobial activities, from Whitespotted bamboo shark intestine. AMB Express. 2018 May 22;8(1):84. doi: 10.1186/s13568-018-0614-3. PubMed PMID: 29785529; PubMed Central PMCID: PMC5962526.

3: Wang T, Liu XH, Wu MB, Ge S. Molecular insights into the antifungal mechanism of bacilysin. J Mol Model. 2018 Apr 26;24(5):118. doi: 10.1007/s00894-018-3645-4. PubMed PMID: 29700621.

4: Sagredo-Beltrán J, De La Cruz-Rodríguez Y, Alvarado-Rodríguez M, Vega-Arreguín J, Rodríguez-Guerra R, Alvarado-Gutiérrez A, Fraire-Velázquez S. Genome Sequence of Bacillus halotolerans Strain MS50-18A with Antifungal Activity against Phytopathogens, Isolated from Saline Soil in San Luís Potosí, Mexico. Genome Announc. 2018 Mar 8;6(10). pii: e00135-18. doi: 10.1128/genomeA.00135-18. PubMed PMID: 29519837; PubMed Central PMCID: PMC5843726.

5: Caulier S, Gillis A, Colau G, Licciardi F, Liépin M, Desoignies N, Modrie P, Legrève A, Mahillon J, Bragard C. Versatile Antagonistic Activities of Soil-Borne Bacillus spp. and Pseudomonas spp. against Phytophthora infestans and Other Potato Pathogens. Front Microbiol. 2018 Feb 13;9:143. doi: 10.3389/fmicb.2018.00143. eCollection 2018. PubMed PMID: 29487574; PubMed Central PMCID: PMC5816801.

6: Chen L, Gu W, Xu HY, Yang GL, Shan XF, Chen G, Wang CF, Qian AD. Complete genome sequence of Bacillus velezensis 157 isolated from Eucommia ulmoides with pathogenic bacteria inhibiting and lignocellulolytic enzymes production by SSF. 3 Biotech. 2018 Feb;8(2):114. doi: 10.1007/s13205-018-1125-2. Epub 2018 Feb 6. PubMed PMID: 29430375; PubMed Central PMCID: PMC5801104.

7: Wu G, Liu Y, Xu Y, Zhang G, Shen Q, Zhang R. Exploring Elicitors of the Beneficial Rhizobacterium Bacillus amyloliquefaciens SQR9 to Induce Plant Systemic Resistance and Their Interactions With Plant Signaling Pathways. Mol Plant Microbe Interact. 2018 May;31(5):560-567. doi: 10.1094/MPMI-11-17-0273-R. Epub 2018 Mar 23. PubMed PMID: 29309236.

8: Liu K, Newman M, McInroy JA, Hu CH, Kloepper JW. Selection and Assessment of Plant Growth-Promoting Rhizobacteria for Biological Control of Multiple Plant Diseases. Phytopathology. 2017 Aug;107(8):928-936. doi: 10.1094/PHYTO-02-17-0051-R. Epub 2017 Jun 13. PubMed PMID: 28440700.

9: Vinodkumar S, Nakkeeran S, Renukadevi P, Malathi VG. Biocontrol Potentials of Antimicrobial Peptide Producing Bacillus Species: Multifaceted Antagonists for the Management of Stem Rot of Carnation Caused by Sclerotinia sclerotiorum. Front Microbiol. 2017 Mar 24;8:446. doi: 10.3389/fmicb.2017.00446. eCollection 2017. PubMed PMID: 28392780; PubMed Central PMCID: PMC5364326.

10: Liu G, Kong Y, Fan Y, Geng C, Peng D, Sun M. Whole-genome sequencing of Bacillus velezensis LS69, a strain with a broad inhibitory spectrum against pathogenic bacteria. J Biotechnol. 2017 May 10;249:20-24. doi: 10.1016/j.jbiotec.2017.03.018. Epub 2017 Mar 18. PubMed PMID: 28323017.

11: Perinbam K, Balaram H, Guru Row TN, Gopal B. Probing the influence of non-covalent contact networks identified by charge density analysis on the oxidoreductase BacC. Protein Eng Des Sel. 2017 Mar 1;30(3):265-272. doi: 10.1093/protein/gzx006. PubMed PMID: 28158843.

12: Khan MA, Göpel Y, Milewski S, Görke B. Two Small RNAs Conserved in Enterobacteriaceae Provide Intrinsic Resistance to Antibiotics Targeting the Cell Wall Biosynthesis Enzyme Glucosamine-6-Phosphate Synthase. Front Microbiol. 2016 Jun 15;7:908. doi: 10.3389/fmicb.2016.00908. eCollection 2016. PubMed PMID: 27379045; PubMed Central PMCID: PMC4908143.

13: Liu H, Yin S, An L, Zhang G, Cheng H, Xi Y, Cui G, Zhang F, Zhang L. Complete genome sequence of Bacillus subtilis BSD-2, a microbial germicide isolated from cultivated cotton. J Biotechnol. 2016 Jul 20;230:26-7. doi: 10.1016/j.jbiotec.2016.05.019. Epub 2016 May 13. PubMed PMID: 27184432.

14: Sajitha KL, Dev SA, Maria Florence EJ. Identification and Characterization of Lipopeptides from Bacillus subtilis B1 Against Sapstain Fungus of Rubberwood Through MALDI-TOF-MS and RT-PCR. Curr Microbiol. 2016 Jul;73(1):46-53. doi: 10.1007/s00284-016-1025-9. Epub 2016 Mar 23. PubMed PMID: 27004481.

15: Wu L, Wu HJ, Qiao J, Gao X, Borriss R. Novel Routes for Improving Biocontrol Activity of Bacillus Based Bioinoculants. Front Microbiol. 2015 Dec 10;6:1395. doi: 10.3389/fmicb.2015.01395. eCollection 2015. Review. PubMed PMID: 26696998; PubMed Central PMCID: PMC4674565.

16: Tojo S, Tanaka Y, Ochi K. Activation of Antibiotic Production in Bacillus spp. by Cumulative Drug Resistance Mutations. Antimicrob Agents Chemother. 2015 Dec;59(12):7799-804. doi: 10.1128/AAC.01932-15. Epub 2015 Sep 14. PubMed PMID: 26369962; PubMed Central PMCID: PMC4649196.

17: Wu L, Wu H, Chen L, Yu X, Borriss R, Gao X. Difficidin and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens. Sci Rep. 2015 Aug 13;5:12975. doi: 10.1038/srep12975. PubMed PMID: 26268540; PubMed Central PMCID: PMC4534799.

18: Wang T, Wu MB, Chen ZJ, Lin JP, Yang LR. Separation, determination and antifungal activity test of the products from a new Bacillus amyloliquefaciens. Nat Prod Res. 2016;30(10):1215-8. doi: 10.1080/14786419.2015.1048246. Epub 2015 Jul 3. PubMed PMID: 26140441.

19: Gan HY, Gan HM, Savka MA, Triassi AJ, Wheatley MS, Naqvi KF, Foxhall TE, Anauo MJ, Baldwin ML, Burkhardt RN, O'Bryon IG, Dailey LK, Busairi NI, Keith RC, Khair MH, Rasul MZ, Rosdi NA, Mountzouros JR, Rhoads AC, Selochan MA, Tautanov TB, Polter SJ, Marks KD, Caraballo AA, Hudson AO. Whole-Genome Sequencing and Annotation of Bacillus safensis RIT372 and Pseudomonas oryzihabitans RIT370 from Capsicum annuum (Bird's Eye Chili) and Capsicum chinense (Yellow Lantern Chili), Respectively. Genome Announc. 2015 Apr 16;3(2). pii: e00288-15. doi: 10.1128/genomeA.00288-15. PubMed PMID: 25883290; PubMed Central PMCID: PMC4400433.

20: Guo S, Li X, He P, Ho H, Wu Y, He Y. Whole-genome sequencing of Bacillus subtilis XF-1 reveals mechanisms for biological control and multiple beneficial properties in plants. J Ind Microbiol Biotechnol. 2015 Jun;42(6):925-37. doi: 10.1007/s10295-015-1612-y. Epub 2015 Apr 10. PubMed PMID: 25860123.